molecular formula C8H10FIN2O2 B2619258 ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1856102-32-3

ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2619258
CAS No.: 1856102-32-3
M. Wt: 312.083
InChI Key: ZRTYGEUJMJJZSW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, an iodine atom, and an ester functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-5-carboxylic acid with ethyl iodide and 2-fluoroethyl bromide under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydride, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazole derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group and iodine atom can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
  • 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
  • Ethyl 1-(2-chloroethyl)-4-iodo-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of both a fluoroethyl group and an iodine atom, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FIN2O2/c1-2-14-8(13)7-6(10)5-11-12(7)4-3-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTYGEUJMJJZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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